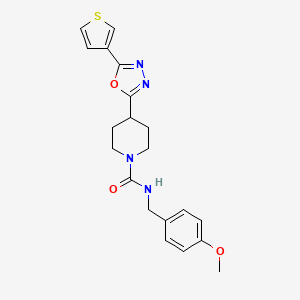
N-(4-methoxybenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxybenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxybenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : A cyclization reaction is used to create the piperidine framework.
- Introduction of the Methoxybenzyl Group : This group is added through nucleophilic substitution.
- Formation of the Oxadiazole Ring : The oxadiazole is synthesized via a cyclization reaction involving hydrazides and carboxylic acids.
- Attachment of the Thiophene Ring : This is accomplished through coupling reactions like Suzuki-Miyaura coupling.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazole can inhibit various bacterial strains. For instance, Dhumal et al. (2021) reported that certain oxadiazole derivatives demonstrated strong activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer effects:
- Cytotoxicity : In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines. Notably, it showed IC50 values in the micromolar range against human leukemia (CEM) and breast cancer (MCF-7) cell lines .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Apoptosis Induction : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells by increasing p53 expression and activating caspase pathways .
Case Studies
Several studies have focused on the biological activities of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that oxadiazole derivatives induced apoptosis in MCF-7 cells through dose-dependent mechanisms .
- Antimicrobial Efficacy : Research indicated that certain oxadiazole derivatives showed higher efficacy against resistant bacterial strains compared to standard antibiotics .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-17-4-2-14(3-5-17)12-21-20(25)24-9-6-15(7-10-24)18-22-23-19(27-18)16-8-11-28-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHQMPXAOFSSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














